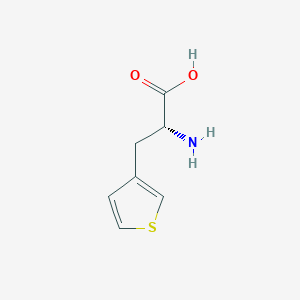

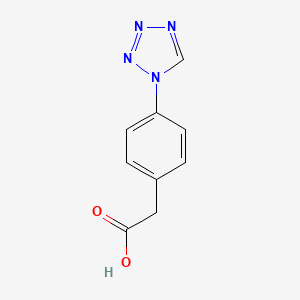

4-amino-4,5-dihidro-1H-1,2,4-triazol-5-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives often involves the use of amino-1,2,4-triazoles as raw materials. These compounds serve as basic raw materials in the industry of fine organic synthesis. 3 and 4-substituted amino-1,2,4-triazoles have been utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The synthesis approaches include various chemical reactions, highlighting the versatility and adaptability of these compounds in different synthetic routes (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se ha informado que el compuesto y sus derivados exhiben actividad antibacteriana . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos antibacterianos.

Actividad Antitumoral

Los estudios han demostrado que algunas 4-amino-4,5-dihidro-1H-1,2,4-triazol-5-onas y sus derivados tienen actividad antitumoral . Esto sugiere que podrían utilizarse en el tratamiento del cáncer.

Actividad Antifúngica

Se ha informado que los derivados de 1,2,4-triazol y 4,5-dihidro-1H-1,2,4-triazol-5-ona poseen propiedades antifúngicas . Esto indica un posible uso en el tratamiento de infecciones fúngicas.

Propiedades Antivirales

También se ha encontrado que estos compuestos exhiben propiedades antivirales . Esto sugiere posibles aplicaciones en el desarrollo de fármacos antivirales.

Propiedades Antiinflamatorias

Se ha informado que el compuesto y sus derivados tienen propiedades antiinflamatorias . Esto podría hacerlos útiles en el tratamiento de afecciones inflamatorias.

Actividades Hipoglucémicas e Hipolipémicas

Se ha informado que el compuesto muestra actividades hipoglucémicas e hipolipémicas . Esto sugiere posibles aplicaciones en el tratamiento de la diabetes y la hipertensión.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-triazole derivatives, which include this compound, have a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that the compound can react with other substances to form new compounds with different properties . For example, it can react with 4-diethylaminobenzaldehyde to form 3-alkyl (aryl)-4- (4-diethyl-aminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones . These reactions may alter the compound’s interaction with its targets, leading to different biological effects.

Biochemical Pathways

The specific biochemical pathways affected by 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one are not clearly defined in the literature. Given the wide range of biological activities associated with 1,2,4-triazole derivatives, it’s likely that the compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, viral replication, and other processes related to its known biological activities .

Result of Action

These could include inhibition of enzyme activity, alteration of receptor signaling, disruption of cell membrane integrity, and other effects related to its known biological activities .

Propiedades

IUPAC Name |

4-amino-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCBLTSIDBUNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340806 | |

| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003-23-2 | |

| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.